molecular formula C14H19N3O B8604704 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile

Cat. No.: B8604704
M. Wt: 245.32 g/mol
InChI Key: RTAVOKBWABBHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a significant role in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The mechanism of action of 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile involves its binding to alpha1-adrenergic receptors. These receptors are activated by endogenous neurotransmitters such as noradrenaline and epinephrine. Upon binding, the compound can either activate or block the receptor, leading to various physiological effects. The molecular targets and pathways involved include the contraction of smooth muscles and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile is unique due to its specific structure, which allows it to interact with alpha1-adrenergic receptors with high affinity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile

InChI

InChI=1S/C14H19N3O/c1-18-14-10-12(2-3-13(14)11-15)4-7-17-8-5-16-6-9-17/h2-3,10,16H,4-9H2,1H3

InChI Key

RTAVOKBWABBHAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCN2CCNCC2)C#N

Origin of Product

United States

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